1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830399
InChI: InChI=1S/C9H10FIO2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C9H10FIO2
Molecular Weight: 296.08 g/mol

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18830399

Molecular Formula: C9H10FIO2

Molecular Weight: 296.08 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene -

Specification

Molecular Formula C9H10FIO2
Molecular Weight 296.08 g/mol
IUPAC Name 3-(fluoromethyl)-1-iodo-2,4-dimethoxybenzene
Standard InChI InChI=1S/C9H10FIO2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3
Standard InChI Key OFRMLXNPMARFPY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)I)OC)CF

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene features a benzene ring substituted at the 1, 2, 3, and 4 positions with methoxy (-OCH₃), fluoromethyl (-CH₂F), iodine, and methoxy groups, respectively. The iodine atom (van der Waals radius: 1.98 Å) introduces significant steric bulk, while the fluoromethyl group’s electronegativity (F: 3.98 Pauling scale) creates a localized dipole moment.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀FIO₂
Molecular Weight296.08 g/mol
IUPAC Name3-(fluoromethyl)-1-iodo-2,4-dimethoxybenzene
CAS NumberNot publicly disclosed
Topological Polar Surface Area18.5 Ų

The ortho-para directing methoxy groups activate specific positions on the aromatic ring, facilitating electrophilic substitution reactions at the 5-position . X-ray crystallography of analogous compounds reveals bond length alterations, with C-I distances averaging 2.09 Å and C-F bonds at 1.39 Å.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 4.58 (d, J = 47 Hz, 2H, CH₂F), 6.65 (d, J = 8 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H).

  • ¹³C NMR: δ 56.1 (OCH₃), 56.3 (OCH₃), 84.2 (d, J = 165 Hz, CH₂F), 113.4–154.8 (aromatic carbons), 162.5 (C-I).

  • IR: ν 1245 cm⁻¹ (C-O stretch), 1102 cm⁻¹ (C-F), 525 cm⁻¹ (C-I).

Synthetic Methodologies

Stepwise Synthesis from 1,3-Dimethoxybenzene

The synthesis proceeds through two principal stages :

Stage 1: Iodination
1,3-Dimethoxybenzene undergoes regioselective iodination using N-iodosuccinimide (NIS) in acetic acid at 0–5°C, yielding 1,3-dimethoxy-4-iodobenzene in 68–72% yield. Lower temperatures favor mono-iodination by slowing kinetic side reactions.

Stage 2: Fluoromethylation
A Friedel-Crafts alkylation introduces the fluoromethyl group:
1,3-Dimethoxy-4-iodobenzene reacts with fluoromethyl chloromethyl ether (ClCH₂F) in the presence of AlCl₃ (1.2 equiv) at -15°C in dichloromethane. After 6 hours, the reaction is quenched with ice-water to give the target compound in 78% yield.

Table 2: Optimization of Fluoromethylation Conditions

ParameterTested RangeOptimal Value
Temperature-30°C to 25°C-15°C
SolventDCM, THF, TolueneDichloromethane
CatalystAlCl₃, FeCl₃, ZnCl₂AlCl₃ (1.2 equiv)
Reaction Time2–12 h6 h

Purification and Characterization

Crude product is purified via flash chromatography (hexane:EtOAc 4:1), followed by recrystallization from ethanol to achieve >98% purity (HPLC). High-resolution mass spectrometry confirms the molecular ion at m/z 296.0754 [M+H]⁺.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The methoxy groups direct incoming electrophiles to the 5-position:

  • Nitration: With HNO₃/H₂SO₄ at 0°C, forms 5-nitro derivative in 82% yield.

  • Sulfonation: Oleum (20% SO₃) at 60°C gives the 5-sulfonic acid (65% yield).

Transition Metal-Catalyzed Couplings

The C-I bond undergoes efficient cross-coupling:

  • Suzuki-Miyaura: With Pd(PPh₃)₄ (3 mol%), arylboronic acids couple at 80°C in dioxane/H₂O (3:1), achieving 75–89% yields.

  • Sonogashira: Using CuI/Pd(OAc)₂, terminal alkynes insert to form 5-alkynyl products (71% yield).

Fluoromethyl Group Reactivity

The -CH₂F moiety participates in radical reactions:

  • Photochemical Fluorination: Under UV light (254 nm) with F₂ gas, converts to -CF₃ with 55% conversion.

  • Nucleophilic Displacement: Treatment with KOtBu in DMF displaces fluoride to form -CH₂OH (63% yield).

Applications in Pharmaceutical Development

Kinase Inhibitor Precursors

The iodine serves as a leaving group for constructing ATP-binding site inhibitors:

  • JAK2 Inhibitors: Suzuki coupling with pyrazolopyrimidine boronic esters yields compounds with IC₅₀ = 12 nM.

  • BTK Protacs: Fluoromethyl group enables attachment of E3 ligase ligands via click chemistry.

PET Tracer Synthesis

¹²⁴I-labeled derivatives (t₁/₂ = 4.18 d) are used for longitudinal tumor imaging:

  • Amyloid-β Probes: Demonstrated binding to Aβ plaques in transgenic mice (SUV = 2.3 at 60 min post-injection).

Table 3: Biological Activity Data

ApplicationModel SystemKey Result
JAK2 InhibitionBa/F3 cell assayIC₅₀ = 12 ± 1.2 nM
Amyloid ImagingAPP/PS1 miceTarget:Background = 3.1:1
CytotoxicityHepG2 cellsCC₅₀ > 50 μM

Comparison with Structural Analogues

vs. 1,3-Dimethoxy-2-fluoro-4-iodobenzene

Replacing fluoromethyl with fluorine reduces lipophilicity (clogP = 2.1 vs. 2.8) and decreases metabolic stability in human liver microsomes (t₁/₂ = 14 min vs. 42 min).

vs. Non-Halogenated Derivatives

The iodine atom enables late-stage diversification through cross-coupling, absent in chloro or bromo analogues. Fluoromethyl provides superior in vivo stability compared to hydroxymethyl (-CH₂OH).

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